molecular formula C14H18O4 B13086354 1-Benzyl 3-ethyl 2,2-dimethylmalonate

1-Benzyl 3-ethyl 2,2-dimethylmalonate

Cat. No.: B13086354
M. Wt: 250.29 g/mol
InChI Key: IVCMLNZWNSMULA-UHFFFAOYSA-N
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Description

1-Benzyl 3-ethyl 2,2-dimethylmalonate is an organic compound with the molecular formula C14H18O4 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a benzyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl 3-ethyl 2,2-dimethylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

    Formation of the Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.

    Alkylation: The enolate ion is then reacted with benzyl bromide and ethyl iodide in a nucleophilic substitution reaction to introduce the benzyl and ethyl groups, respectively.

    Purification: The product is purified through distillation or recrystallization to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Using batch or continuous reactors to control reaction conditions precisely.

    Catalysts and Solvents: Employing catalysts and solvents to enhance reaction rates and yields.

    Purification Techniques: Utilizing advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 3-ethyl 2,2-dimethylmalonate undergoes various chemical reactions, including:

    Alkylation: The compound can be further alkylated at the alpha position using alkyl halides in the presence of a strong base.

    Hydrolysis: Hydrolysis of the ester groups in acidic or basic conditions leads to the formation of the corresponding carboxylic acids.

    Decarboxylation: Heating the compound can result in decarboxylation, producing substituted acetic acids.

Common Reagents and Conditions:

    Alkylation: Sodium ethoxide in ethanol, alkyl halides.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

    Decarboxylation: Heat.

Major Products:

    Alkylation: Dialkylated malonates.

    Hydrolysis: Carboxylic acids.

    Decarboxylation: Substituted acetic acids.

Scientific Research Applications

1-Benzyl 3-ethyl 2,2-dimethylmalonate has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Pharmaceutical Research: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-ethyl 2,2-dimethylmalonate involves its ability to undergo nucleophilic substitution reactions. The enolate ion formed from the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This property makes it a valuable intermediate in organic synthesis.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The enolate ion targets electrophilic centers in alkyl halides and other electrophiles.

    Decarboxylation Pathway: The compound undergoes decarboxylation to form substituted acetic acids, which can participate in further chemical reactions.

Comparison with Similar Compounds

1-Benzyl 3-ethyl 2,2-dimethylmalonate can be compared with other malonate derivatives:

    Diethyl Malonate: Lacks the benzyl and ethyl groups, making it less reactive in certain nucleophilic substitution reactions.

    Dimethyl Malonate: Similar structure but with methyl groups instead of benzyl and ethyl groups, leading to different reactivity and applications.

    Benzyl Malonate: Contains a benzyl group but lacks the ethyl group, affecting its chemical properties and uses.

Uniqueness: this compound is unique due to the presence of both benzyl and ethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

3-O-benzyl 1-O-ethyl 2,2-dimethylpropanedioate

InChI

InChI=1S/C14H18O4/c1-4-17-12(15)14(2,3)13(16)18-10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3

InChI Key

IVCMLNZWNSMULA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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